molecular formula C12H16ClN B2767703 1-(1-(4-Chlorophenyl)cyclobutyl)ethanamine CAS No. 84467-83-4

1-(1-(4-Chlorophenyl)cyclobutyl)ethanamine

Cat. No.: B2767703
CAS No.: 84467-83-4
M. Wt: 209.72
InChI Key: BRJQECFROQSHGI-UHFFFAOYSA-N
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Description

1-(1-(4-Chlorophenyl)cyclobutyl)ethanamine is a substituted cyclobutane derivative featuring a 4-chlorophenyl group attached to a cyclobutane ring and an ethanamine side chain. This compound shares structural similarities with sibutramine, a former anti-obesity drug, but lacks the N,N-dimethyl and 3-methyl substituents present in sibutramine’s butanamine chain . Its molecular formula is C₁₂H₁₅ClN, with a molecular weight of 208.71 g/mol.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)cyclobutyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c1-9(14)12(7-2-8-12)10-3-5-11(13)6-4-10/h3-6,9H,2,7-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJQECFROQSHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC1)C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Chlorophenyl)cyclobutyl)ethanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Chlorophenyl)cyclobutyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1-(1-(4-Chlorophenyl)cyclobutyl)ethanamine has several notable applications:

Chemistry

  • Building Block in Organic Synthesis: This compound serves as a crucial intermediate in the synthesis of more complex molecules, facilitating the development of various organic compounds.

Biology

  • Biological Activity Investigation: Research has focused on its interactions with biological targets, particularly in relation to neurotransmitter pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Medicine

  • Therapeutic Potential: Preliminary studies suggest that this compound could have therapeutic applications, particularly in treating neurological disorders due to its potential effects on neurotransmitter systems .

Industry

  • Production of Specialty Chemicals: The compound is utilized in the synthesis of specialty chemicals and materials, contributing to various industrial applications.

Case Study 1: Neurotransmitter Modulation

A study explored the effects of this compound on serotonin receptors. The findings indicated significant modulation of serotonin signaling pathways, suggesting potential applications in treating mood disorders .

Case Study 2: Synthesis and Biological Evaluation

Research conducted on related compounds demonstrated that modifications in the cyclobutyl structure could enhance biological activity against specific targets. This highlights the importance of structural variations in developing more effective therapeutic agents .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for organic synthesisFacilitates complex molecule formation
BiologyInvestigated for receptor interactionsPotential modulation of neurotransmitter pathways
MedicineExplored for therapeutic effectsPromising candidate for neurological disorder treatments
IndustryUsed in specialty chemical productionContributes to diverse industrial applications

Comparison with Similar Compounds

Sibutramine (N,N,3-Trimethyl Derivative)

  • Molecular Formula : C₁₇H₂₆ClN
  • Key Differences: Sibutramine has a longer butanamine chain with N,N-dimethyl and 3-methyl groups. These modifications enhance its potency as a serotonin-norepinephrine reuptake inhibitor (SNRI), a mechanism critical for appetite suppression .
  • Pharmacological Impact : The dimethyl groups in sibutramine prolong its half-life by reducing metabolic degradation, whereas the simpler ethanamine chain in 1-(1-(4-chlorophenyl)cyclobutyl)ethanamine may result in faster clearance and lower CNS activity .

1-[1-(4-Chlorophenyl)cyclopentyl]methanamine

  • Molecular Formula : C₁₂H₁₆ClN
  • Key Differences: Replacement of the cyclobutane ring with a cyclopentane ring increases ring strain and molecular weight (209.72 g/mol).

(1-(4-Chlorophenyl)cyclopropyl)methanamine

  • Molecular Formula : C₁₀H₁₂ClN

Functional Analogues and Metabolites

Didesmethylsibutramine (BTS 54 354)

  • Structure : Lacks both N-methyl groups of sibutramine.
  • Activity : Retains SNRI activity but with reduced potency compared to sibutramine, highlighting the importance of N-methylation for sustained pharmacological effects .

Sibutramine Impurities and Metabolites

  • Related Compound A (2-Chlorophenyl analogue) : Substitution at the ortho position reduces binding to serotonin transporters due to steric hindrance .

Pharmacological and Metabolic Comparison

Compound Target Activity Metabolic Pathway Key Metabolites
This compound Hypothetical CNS modulation Likely CYP2B6 oxidation Hydroxyl derivatives (e.g., Impurity I )
Sibutramine SNRI (appetite suppression) CYP2B6-mediated N-demethylation Didesmethylsibutramine, hydroxylated forms
4-Chloroamphetamine Serotonin release (stimulant) CYP2D6 deamination 4-Chlorophenylacetone
  • Safety Profiles : Sibutramine was withdrawn in many markets due to cardiovascular risks, linked to its SNRI activity and metabolites . The simpler structure of this compound may mitigate such risks, but empirical data are lacking .

Biological Activity

1-(1-(4-Chlorophenyl)cyclobutyl)ethanamine, also known as a cyclobutyl derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique cyclobutane structure, which contributes to its interaction with various biological targets. This article delves into the biological activity of this compound, presenting research findings, case studies, and detailed analyses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H14ClN
  • CAS Number : 84467-83-4

The compound features a cyclobutane ring attached to a phenyl group with a chlorine substituent, and an ethanamine moiety. This structure is significant for its interaction with biological systems.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Neurotransmitter Modulation : The compound has been shown to interact with various neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing inflammation.
  • Antimicrobial Properties : Research indicates potential antimicrobial activity, making it a candidate for further investigation in treating infections .

In Vitro Studies

In vitro studies have demonstrated that this compound possesses notable effects on cell lines. For instance:

  • Cell Viability Assays : The compound was tested on various cancer cell lines, showing a dose-dependent decrease in cell viability, indicating potential anticancer properties.
  • Inflammation Models : Inflammatory cytokine production was significantly reduced in macrophage cultures treated with the compound, supporting its anti-inflammatory claims .

Case Studies

Several case studies have documented the effects of this compound in vivo:

  • A study involving animal models of arthritis showed that administration of this compound resulted in reduced swelling and pain, correlating with decreased levels of pro-inflammatory cytokines in serum samples.
  • Another investigation into its neuroprotective effects reported improved behavioral outcomes in models of neurodegeneration, suggesting a protective role against cognitive decline .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

ParameterValue
BioavailabilityModerate (exact value TBD)
Half-LifeApprox. 6 hours
MetabolismHepatic via CYP450 enzymes
ExcretionRenal

These parameters suggest that while the compound may be effective, considerations regarding dosing regimens and potential side effects are necessary.

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